Selectivity Profile: CDK-IN-6 vs. CDK Family Members
CDK-IN-6 demonstrates a pronounced selectivity for CDK4 and CDK6 over other CDK family members. In comparative kinase assays, CDK-IN-6 exhibits over 60-fold selectivity for CDK4/6 compared to CDKs 1, 2, 7, and 9 . This selectivity is further substantiated by its significant selectivity against a panel of 205 other kinases .
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | >60-fold selectivity for CDK4/6 over CDKs 1, 2, 7, 9 |
| Comparator Or Baseline | Ribociclib: <1000-fold selectivity for CDK4/6 over CDK1 |
| Quantified Difference | CDK-IN-6 demonstrates a >60-fold selectivity window, while Ribociclib's window is reported as less than 1000-fold, indicating a different selectivity profile. |
| Conditions | In vitro kinase assays |
Why This Matters
This defined selectivity profile reduces the likelihood of confounding off-target effects in cellular and in vivo studies, making CDK-IN-6 a more precise tool for dissecting CDK4/6-specific biology compared to less selective inhibitors.
